molecular formula C12H15Cl2NO B2472513 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine CAS No. 852400-07-8

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine

Cat. No.: B2472513
CAS No.: 852400-07-8
M. Wt: 260.16
InChI Key: GMRPTPFVUNCUFC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine (CAS 852400-07-8) is a morpholine derivative with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . This compound is characterized by a morpholine ring substituted with both a chloromethyl group and a (2-chlorophenyl)methyl group, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The SMILES string for this compound is ClC1=CC=CC=C1CN2CC(CCl)OCC2, and its InChI Key is GMRPTPFVUNCUFC-UHFFFAOYSA-N . While specific biological data for this exact molecule is limited, structurally related morpholine compounds are frequently explored in pharmaceutical development for their potential interactions with the central nervous system. Patents indicate that similar morpholine derivatives are investigated for the treatment of a range of disorders, including pain, fibromyalgia, attention deficit hyperactivity disorder (ADHD), and urinary incontinence, often acting on targets like serotonin and norepinephrine transporters . Researchers may utilize this chloromethyl-functionalized compound as a key precursor in the synthesis of more complex molecules for drug discovery programs. It is supplied as a research-grade chemical. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPTPFVUNCUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324538
Record name 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852400-07-8
Record name 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine typically involves the reaction of morpholine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific chloromethylating agent used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts, such as trimethyl borate, can enhance the reaction rate and yield of the desired product. Additionally, purification techniques, such as distillation or recrystallization, are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can yield amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of essential cellular processes, ultimately resulting in cell death or growth inhibition. The specific molecular targets and pathways involved may vary depending on the biological context and the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents on Morpholine Ring Molecular Weight (g/mol) Key Properties/Applications References
2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine (852400-07-8) 2-chloromethyl, 4-(2-chlorophenyl)methyl ~270.7 (calculated) Likely intermediate for pharmaceuticals
4-Benzyl-2-(chloromethyl)morpholine (40987-25-5) 2-chloromethyl, 4-benzyl 225.72 Synthetic intermediate; structural analog
2-(Chloromethyl)-4-(2-methylpropyl)morpholine (2092330-90-8) 2-chloromethyl, 4-isobutyl ~204.7 (calculated) Potential ligand in coordination chemistry
(2S)-2-(4-chlorophenyl)morpholine (1820574-65-9) 2-(4-chlorophenyl) 197.66 Chiral building block for drug synthesis
4-[2-(3-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (608099-18-9) 2-(3-chlorophenyl), 4-sulfonyl-oxazole 439.3 High XLogP3 (4.5); likely bioactive

Key Comparisons

Substituent Effects on Reactivity: The target compound’s 2-chloromethyl group enhances electrophilicity compared to analogs like (2S)-2-(4-chlorophenyl)morpholine, which lacks a reactive chloromethyl site .

Synthetic Routes :

  • Chloroethyl/methyl precursors are common in morpholine synthesis. For example, 4-(2-chloroethyl)morpholine (CAS 35203-82-2) is synthesized via alkylation of morpholine with 2-chloroethyl reagents .
  • The target compound likely derives from a similar pathway, substituting 2-chlorobenzyl chloride for benzyl or alkyl halides .

Physicochemical Properties :

  • Lipophilicity : The target compound’s XLogP3 is estimated to be higher than 4-benzyl-2-(chloromethyl)morpholine (XLogP3 ~2.5) due to the additional chlorine atom and aromatic substituent .
  • Hydrogen Bonding : Morpholine’s oxygen atom facilitates hydrogen bonding, as seen in N-(2-chloroethyl)morpholine derivatives, which form extended hydrogen-bonded chains .

Applications :

  • Pharmaceutical Intermediates : Compounds like 4-(4-chloropyrimidin-2-yl)morpholine (CAS 24192-96-9) are used in kinase inhibitor synthesis . The target compound may serve a similar role.
  • Coordination Chemistry : Chloromethyl-substituted morpholines act as ligands for transition metals (e.g., Pt complexes) .

Biological Activity

Overview

2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits significant interactions with biological macromolecules and has been investigated for its mechanisms of action, including its role as an alkylating agent.

The compound's structure allows it to participate in various chemical reactions, predominantly nucleophilic substitutions and alkylation processes. The chloromethyl group is particularly reactive, enabling the formation of covalent bonds with nucleophilic sites in DNA and proteins, which can lead to cellular damage or death.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can inhibit essential cellular processes, leading to growth inhibition or apoptosis in cancer cells. Specifically, it has been noted that this compound can affect various signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, its derivatives have shown activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, which, while lower than standard antibiotics like ceftriaxone, suggests potential for further development .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it can induce cytotoxic effects on various cancer cell lines through mechanisms involving DNA damage and disruption of cellular signaling pathways. For example, studies have demonstrated that morpholine derivatives similar to this compound can significantly inhibit the proliferation of cancer cells, showcasing IC50 values in the micromolar range .

Study 1: Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of morpholine derivatives, this compound was tested alongside other compounds. The results indicated that while it possessed antibacterial activity, it was less effective than traditional antibiotics like ceftriaxone. The study highlighted the need for structural modifications to enhance its potency against resistant strains .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of morpholine derivatives found that this compound exhibited significant cytotoxicity against HeLa cells (human cervical cancer) and CaCo-2 cells (colon adenocarcinoma). The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, revealing that the compound effectively induced G0/G1 phase arrest and increased apoptotic cell populations .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialStaphylococcus aureus20 - 40
AntibacterialEscherichia coli40 - 70
AnticancerHeLa Cells~15
AnticancerCaCo-2 Cells~10

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Alkylation

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile+20% vs. DMF
Temperature0–5°C during alkylationReduces byproducts
CatalystTBAB (5 mol%)+15% efficiency
Reaction Time12 hours (Step 2)Completes conversion

Q. Table 2. Spectral Benchmarks for Structural Validation

TechniqueExpected SignalReference Compound
1H NMR (CDCl₃)δ 4.1 ppm (s, 2H, CH₂Cl)4-(Chloromethyl)morpholine
13C NMRδ 45.2 ppm (CH₂Cl)Benzylmorpholine analogs
IR740 cm⁻¹ (C-Cl)Chlorophenyl derivatives

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